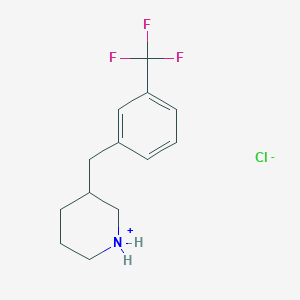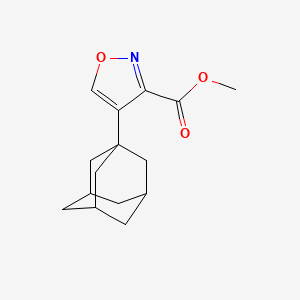
Methyl 4-(1-Adamantyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32708624 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708624 involves a series of chemical reactions that require specific reagents and conditions. The preparation method typically includes the formation of a triazolo ring compound methanesulfonate crystal form. The process is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods: Industrial production of MFCD32708624 focuses on optimizing the synthesis process to achieve high yield and purity. The method involves large-scale reactions under controlled conditions to ensure consistency and quality of the compound. The use of advanced techniques and equipment is crucial in maintaining the efficiency of the production process.
化学反応の分析
Types of Reactions: MFCD32708624 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential in modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32708624 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32708624 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
作用機序
The mechanism of action of MFCD32708624 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The detailed molecular mechanisms are still under investigation, but initial studies suggest that MFCD32708624 may influence various biochemical pathways .
類似化合物との比較
MFCD32708624 is compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include those with triazolo ring structures and methanesulfonate groups. The comparison focuses on aspects such as solubility, stability, and reactivity, demonstrating the distinct features of MFCD32708624 that make it suitable for specific applications .
Conclusion
MFCD32708624 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
methyl 4-(1-adamantyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-18-14(17)13-12(8-19-16-13)15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3 |
InChIキー |
NWFGQHBWMRXHIL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NOC=C1C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



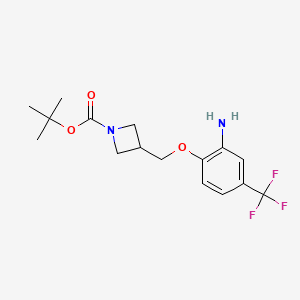
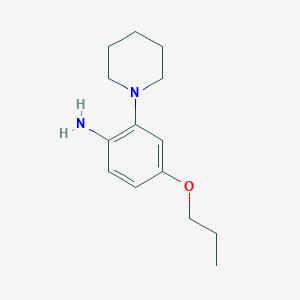
![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
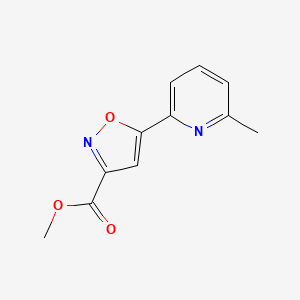
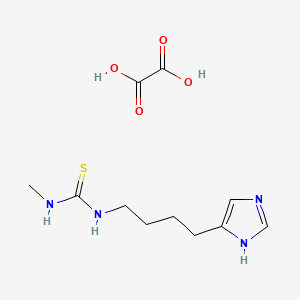
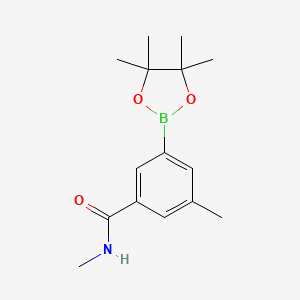
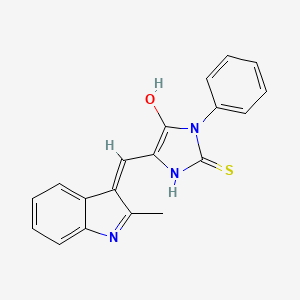
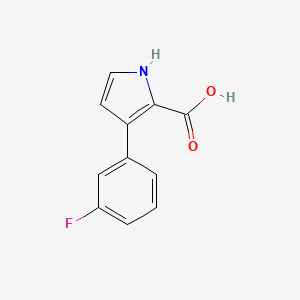
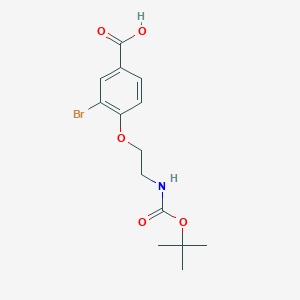
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
